molecular formula C16H13NO2 B5159616 methyl 5H-dibenzo[b,f]azepine-5-carboxylate

methyl 5H-dibenzo[b,f]azepine-5-carboxylate

Cat. No.: B5159616
M. Wt: 251.28 g/mol
InChI Key: LYPJVUYYJLQGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound belonging to the dibenzazepine family. This compound features a tricyclic structure with two benzene rings fused to an azepine ring, and a carboxylate ester group attached to the azepine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement. This method is effective for synthesizing a range of dibenzazepines . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .

Industrial Production Methods

Industrial production methods for dibenzazepine derivatives often involve the use of mixed solvents, such as methanol and aromatic solvents, for crystallization and purification steps. The reaction conditions typically include controlled temperatures and the use of activated carbon for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various halogenated, oxidized, and reduced derivatives of this compound .

Scientific Research Applications

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other dibenzazepine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and chemical intermediates .

Properties

IUPAC Name

methyl benzo[b][1]benzazepine-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPJVUYYJLQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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